5-Carboxy Rhodamine-6G

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

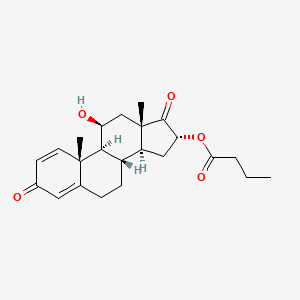

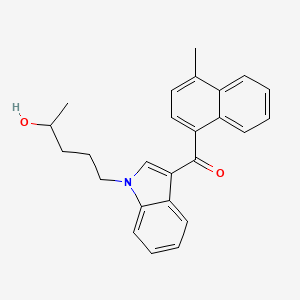

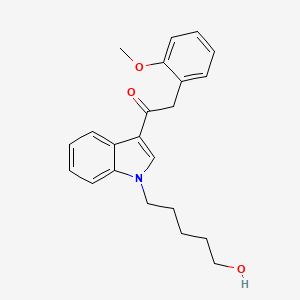

5-Carboxy Rhodamine-6G, also known as 5-CR 6G, is a variant of the Rhodamine family of dyes . It is a fluorophore that exhibits excitation and emission spectra falling between those of fluorescein and tetramethylrhodamine . It has a higher fluorescence quantum yield than tetramethylrhodamine conjugates and excellent photostability .

Synthesis Analysis

The synthesis of 5-Carboxy Rhodamine-6G involves multiple steps. An efficient route to 5- and 6-carboxy-X-rhodamines that contain multiple n-propylene or γ,γ-dimethylpropylene groups bridging terminal nitrogen atoms and the central xanthene core has been reported . These dyes are synthesized from inexpensive starting materials . The isolated products are activated by selective transformation of the carboxylic acid group into N-hydroxysuccinimidyl esters in situ and then conjugated with an amino group of a molecule of interest .Molecular Structure Analysis

The structure of 5-Carboxy Rhodamine-6G was determined at a resolution of 0.82 Å by an X-ray free-electron laser (XFEL) . The structure contains multiple n-propylene or γ,γ-dimethylpropylene groups bridging terminal nitrogen atoms and the central xanthene core .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Carboxy Rhodamine-6G include a symmetrical condensation of 2 equivalents of compound 7 with 1 equivalent of 4-carboxyphthalic anhydride . The overall process requires two sequential Friedel−Crafts-type electrophilic aromatic substitution reactions for the formation of the xanthene skeleton .Physical And Chemical Properties Analysis

5-Carboxy Rhodamine-6G has an empirical formula of C31H29N3O7 and a molecular weight of 555.58 . It exhibits fluorescence with an excitation wavelength of approximately 520 nm and an emission wavelength of approximately 550 nm . It is also known for its high fluorescence quantum yield and excellent photostability .Applications De Recherche Scientifique

pH-Sensitive Fluorescent Probing

5-Carboxy Rhodamine-6G: has been utilized to develop a library of pH-sensitive fluorescent probes. These probes are versatile for both in vivo and in vitro applications, allowing researchers to non-invasively monitor acidic microenvironments within the body. This is critical for understanding cellular biology, disease mechanisms, and therapeutic responses .

Curcumin Detection

In food science, 5-Carboxy Rhodamine-6G has been encapsulated in metal–organic framework microcubes along with carbon dots to create a ratiometric fluorescence method. This innovative approach is used for the sensitive detection of curcumin in condiments, improving quality control and facilitating the development of sensitive probes .

Immunofluorescent Labeling

The compound is also applied in immunology where it labels antibodies to serve as immunofluorescent probes. This application is significant for detecting and visualizing specific proteins or antigens within cells or tissue sections .

Oligonucleotide Hybridization Probes

In molecular biology, 5-Carboxy Rhodamine-6G is used to label oligonucleotides, which are then employed as hybridization probes. This is particularly useful in techniques like fluorescence in situ hybridization (FISH), which locates specific DNA sequences on chromosomes .

Protein Gel and Western Blot Detection

Another key application is in proteomics, where 5-Carboxy Rhodamine-6G is used to detect proteins in gels and on western blots. This allows for the identification and quantification of proteins, which is essential in various biological and medical research fields .

Environmental and Biological Chemosensing

The compound has been studied for its role in small molecule-based chemosensors. These chemosensors have implications in environmental and biological systems, aiding in the detection of specific ions or molecules within complex biological matrices .

Mécanisme D'action

Safety and Hazards

Orientations Futures

5-Carboxy Rhodamine-6G has broad applications, not only in biotechnology for fluorescent labeling or single molecule detection but also in medicine for imaging living cells or live animals in preclinical research . Its high fluorescence quantum yield and excellent photostability make it a promising candidate for future research and applications .

Propriétés

IUPAC Name |

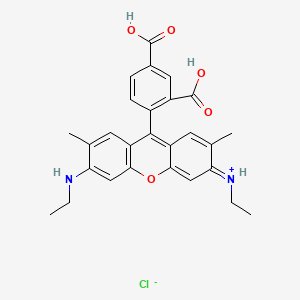

[9-(2,4-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5.ClH/c1-5-28-21-12-23-19(9-14(21)3)25(17-8-7-16(26(30)31)11-18(17)27(32)33)20-10-15(4)22(29-6-2)13-24(20)34-23;/h7-13,28H,5-6H2,1-4H3,(H,30,31)(H,32,33);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYBZFNXXNHSAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)O)C(=O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747300 |

Source

|

| Record name | (3E)-9-(2,4-Dicarboxyphenyl)-N-ethyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carboxy Rhodamine-6G | |

CAS RN |

180144-69-8 |

Source

|

| Record name | (3E)-9-(2,4-Dicarboxyphenyl)-N-ethyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.